1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane
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Overview
Description
1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diazepane ring, a thian-4-yl group, and a 3-methylphenylmethanesulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazepane ring, the introduction of the thian-4-yl group, and the attachment of the 3-methylphenylmethanesulfonyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane
- 3-methanesulfonyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Uniqueness
1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S2/c1-16-4-2-5-17(14-16)15-24(21,22)20-9-3-8-19(10-11-20)18-6-12-23-13-7-18/h2,4-5,14,18H,3,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPIQDINLMJJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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